

Preliminary Pharmacological Profile of the MET Receptor Tyrosine Kinase

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Compound of Interest

Compound Name: *N-Methyl-N-ethyltryptamine*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, a key target in oncology drug development. The document details the signaling pathways, pharmacodynamic and pharmacokinetic properties of MET inhibitors, and the experimental protocols used for their characterization.

Introduction to MET

The MET proto-oncogene, located on chromosome 7q31.2, encodes the MET receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor (HGF) receptor.^[1] Under normal physiological conditions, the interaction between HGF and MET is crucial for embryonic development, tissue regeneration, and wound healing.^{[2][3]} However, dysregulation of MET signaling, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a significant driver in the development and progression of numerous solid tumors.^{[4][5]} Aberrant MET activation promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, making it a compelling therapeutic target.^{[6][7]}

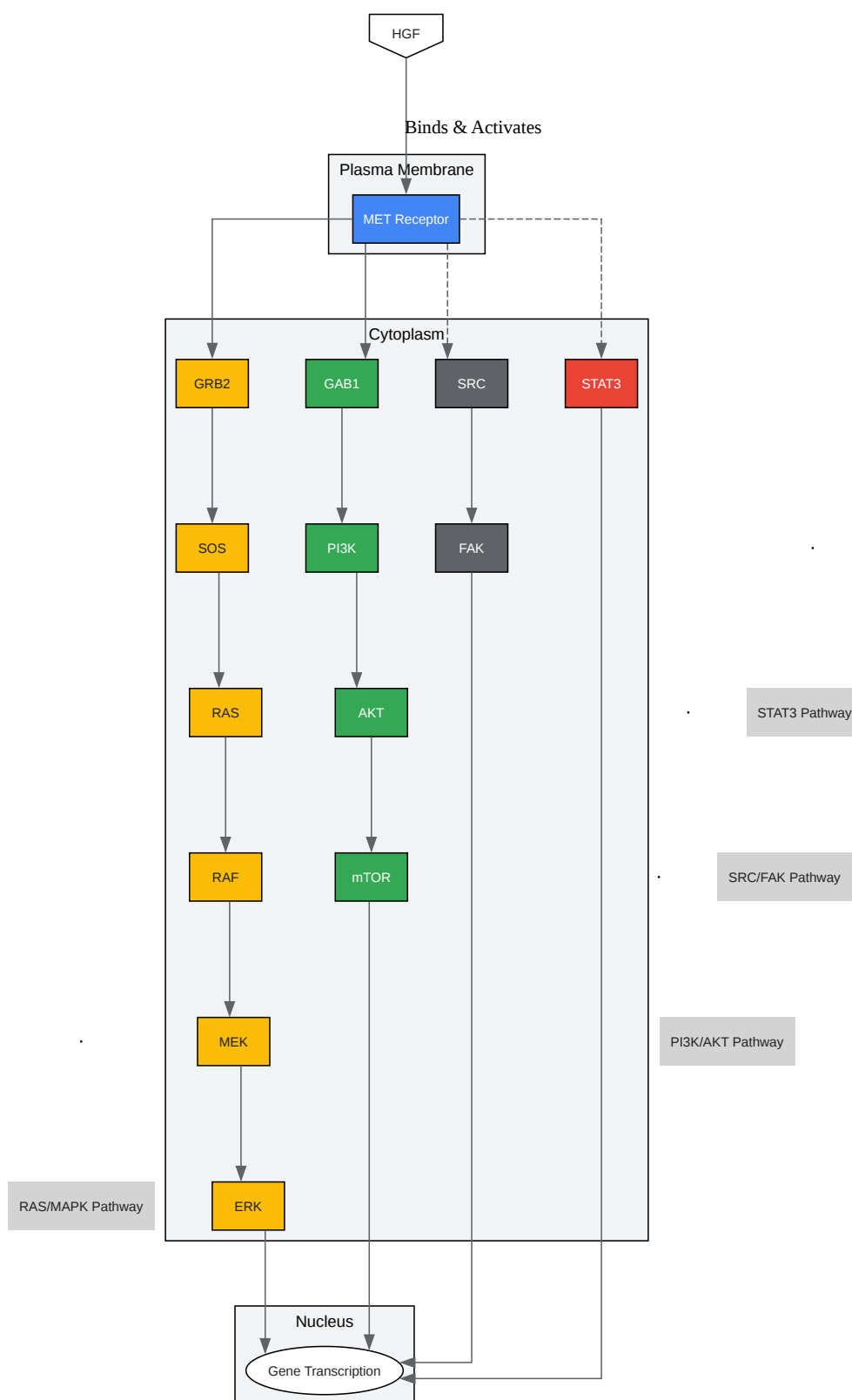
Mechanism of Action and Signaling Pathways

The binding of HGF to the extracellular domain of MET induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.^{[3][8]} This

activation initiates a cascade of downstream signaling pathways critical for its oncogenic function. The primary signaling cascades include:

- RAS/MAPK Pathway: Activation of this pathway is associated with cell proliferation and morphogenetic effects.[\[4\]](#)[\[9\]](#)
- PI3K/AKT/mTOR Pathway: This axis is primarily responsible for promoting cell survival and growth.[\[1\]](#)[\[4\]](#)
- STAT3 Pathway: Direct binding and phosphorylation of STAT3 by MET can lead to tubulogenesis and invasion.[\[5\]](#)
- SRC/FAK Pathway: The interaction between MET, SRC, and Focal Adhesion Kinase (FAK) is crucial for mediating cell migration.[\[5\]](#)

These interconnected pathways contribute to the multifaceted role of MET in cancer progression.



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Caption: Simplified overview of the primary MET signaling pathways.

Pharmacodynamics

The pharmacodynamic profile of MET inhibitors is primarily characterized by their ability to inhibit MET kinase activity and subsequently suppress the proliferation of MET-dependent cancer cells.

The potency of MET inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical kinase assays. These assays measure the direct inhibition of the MET enzyme's catalytic activity. A comparison of IC₅₀ values for several MET inhibitors reveals their potency and selectivity.

Inhibitor	Target Kinase	IC ₅₀ (nM)	Reference(s)
MET kinase-IN-4	MET	1.9	[8] [10]
Flt-3	4	[8] [11]	
VEGFR-2	27	[8] [11]	
Crizotinib	MET	11	[12]
Capmatinib	MET	0.13	[12]
PHA-665752	MET	9	[13]

The anti-proliferative effects of MET inhibitors are evaluated in various human cancer cell lines. Cellular IC₅₀ values represent the concentration required to inhibit cell growth by 50% and reflect a compound's cell permeability and activity in a biological context.

Inhibitor	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference(s)
c-Met-IN-13	H460	Non-small cell lung cancer	0.14	[14]
HT-29	Colorectal cancer	0.20	[14]	
MKN-45	Gastric cancer	0.26	[14]	

Preclinical in vivo studies, typically using xenograft models, are essential to evaluate the anti-tumor activity of MET inhibitors. For instance, MET kinase-IN-4 has demonstrated significant, dose-dependent tumor growth inhibition in a GTL-16 human gastric carcinoma xenograft model in mice following oral administration.^[10] Similarly, the selective MET inhibitor PHA-665752 has shown efficacy in a transgenic mouse model of Tpr-Met-driven T-cell lymphoma, leading to decreased tumor growth and, in some cases, tumor regression.^[13]

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical studies for MET inhibitors aim to establish key parameters that predict their behavior in vivo.

Inhibitor	Parameter	Species	Value	Reference(s)
Cabozantinib	T1/2 (half-life)	Human	~91 hours	^[15]
Metformin	T1/2 (half-life)	Human	~5 hours	^{[16][17]}
Renal Clearance (CLR)	Human	510 ± 120 mL/min	^[16]	
Bioavailability	Human	-	-	
Savolitinib	-	-	Preclinical pharmacokinetic/ pharmacodynamic modeling has been conducted.	^{[15][18][19]}

Note: Detailed quantitative pharmacokinetic data for many preclinical MET inhibitors are often proprietary. The table presents available data for representative compounds that target MET or are relevant to kinase inhibitor development.

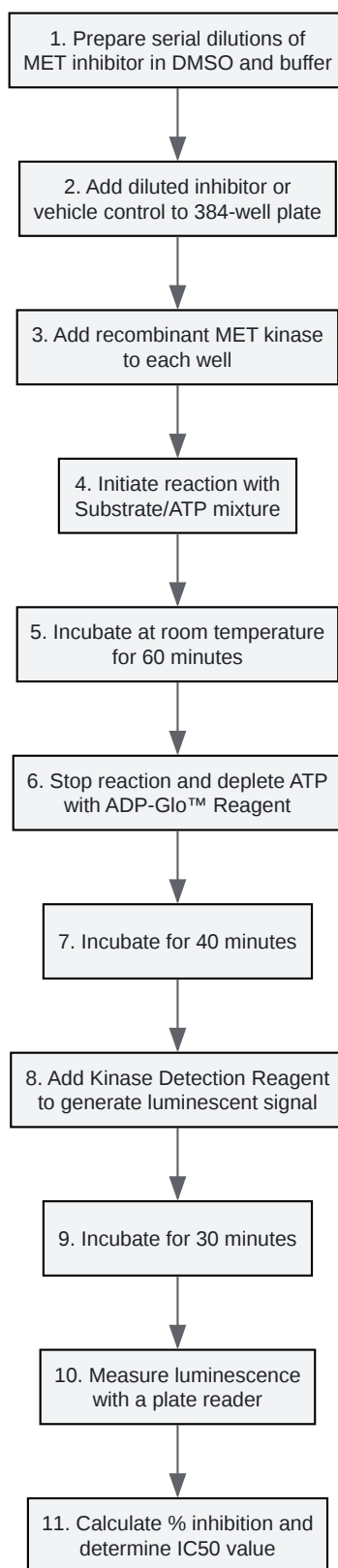
Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of MET inhibitors. Below are detailed methodologies for key in vitro and in vivo assays.

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

- **Compound Preparation:** Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer.
- **Assay Plate Setup:** Add 1 μ L of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
- **Enzyme Addition:** Add 2 μ L of recombinant MET kinase diluted in kinase buffer to each well.
- **Reaction Initiation:** Initiate the kinase reaction by adding 2 μ L of a substrate/ATP mixture. The final ATP concentration should be near its K_m value for MET to ensure accurate competitive inhibition assessment.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **ATP Depletion:** Add 5 μ L of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **Signal Generation:** Add 10 μ L of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[\[8\]](#)[\[20\]](#)



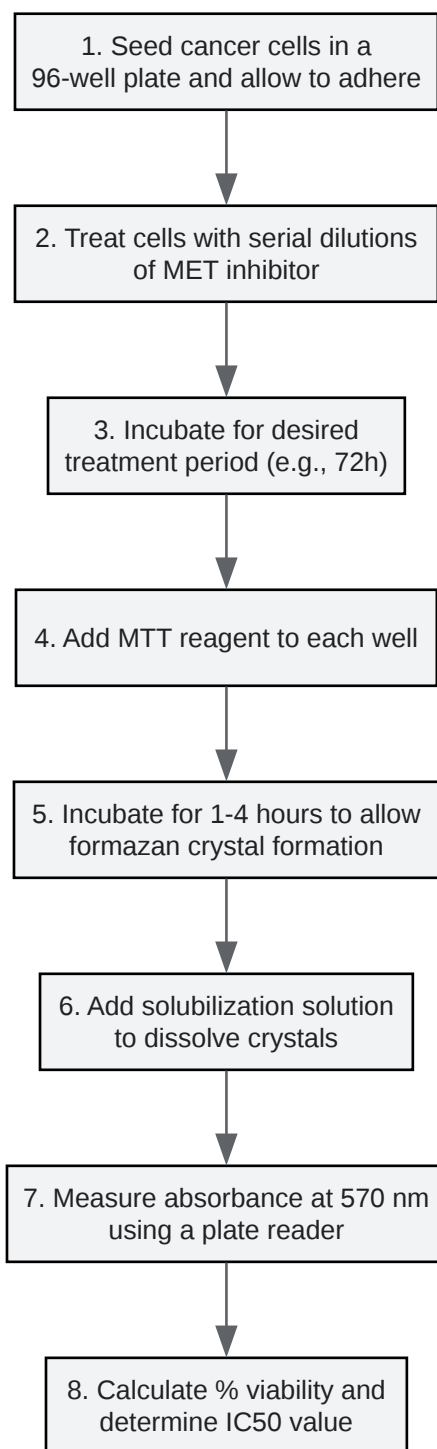
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Caption: Workflow for an in vitro MET kinase inhibition assay.

This cell-based assay measures the metabolic activity of cells as an indicator of their viability following treatment with an inhibitor.

Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the MET inhibitor or vehicle control.
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL.[\[21\]](#)
- **Formazan Formation:** Incubate the plate for 1-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[\[21\]](#)
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[\[14\]](#)



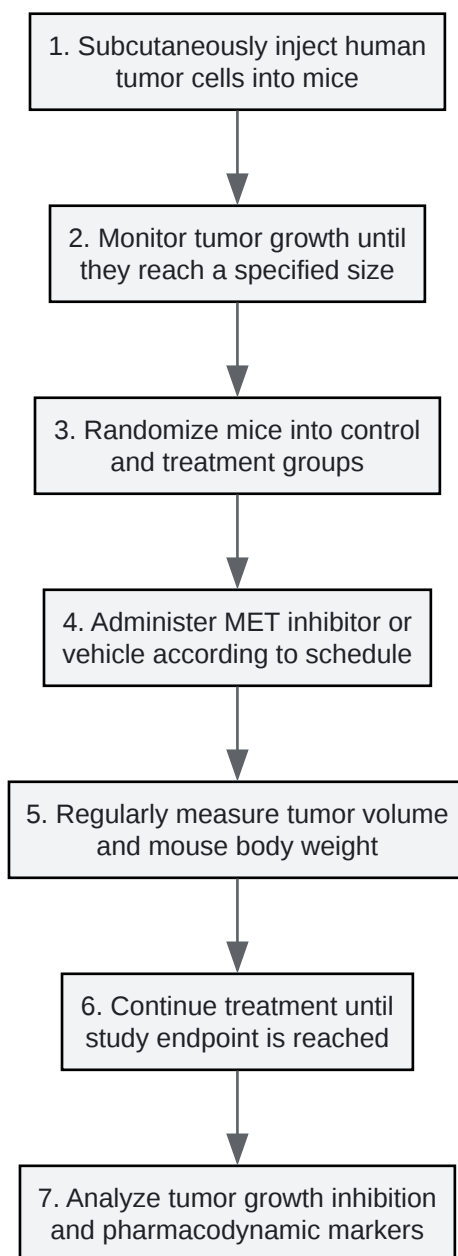
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Caption: Workflow for an MTT-based cell proliferation assay.

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

- **Cell Implantation:** Subcutaneously inject a suspension of human tumor cells (e.g., EBC-1 or GTL16) into the flank of immunocompromised mice (e.g., NOD-SCID mice).[22]
- **Tumor Growth:** Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
- **Randomization:** Randomize the animals into treatment and control groups.
- **Compound Administration:** Administer the MET inhibitor via the desired route (e.g., oral gavage) at various dosages and schedules. The control group receives the vehicle.
- **Monitoring:** Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- **Endpoint:** Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size, or a set study duration).
- **Data Analysis:** Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group. Pharmacodynamic markers in tumor tissue can also be assessed post-treatment.[13]



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Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

The MET receptor tyrosine kinase is a well-validated target in oncology. The preliminary pharmacological profile of MET-targeted therapies demonstrates potent and selective inhibition of the kinase, leading to anti-proliferative effects in MET-dependent cancer cells and significant anti-tumor efficacy in preclinical models. The established in vitro and in vivo assays provide a

robust framework for the continued discovery and development of novel MET inhibitors. Further research will focus on overcoming resistance mechanisms and exploring combination therapies to maximize the clinical benefit of targeting the MET pathway.

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